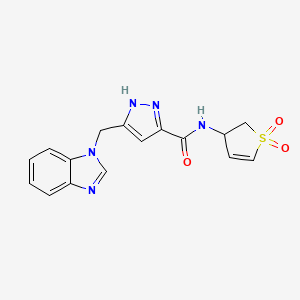![molecular formula C15H19F3N2O3 B5412110 N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B5412110.png)
N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a morpholine ring (a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom), a trifluoromethyl group (-CF3), and a methoxyphenyl group (a phenyl ring with a methoxy group attached). It’s important to note that the exact properties and applications of this compound would depend on its specific structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the introduction of the trifluoromethyl group, and the attachment of the methoxyphenyl group. The exact synthesis route would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholine ring, the trifluoromethyl group, and the methoxyphenyl group. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure. The morpholine ring, the trifluoromethyl group, and the methoxyphenyl group could all potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure .Mecanismo De Acción
The mechanism of action of this compound would likely depend on its specific structure and the context in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on the specific biological target it interacts with.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c1-22-12-4-2-11(3-5-12)6-7-19-14(21)20-8-9-23-13(10-20)15(16,17)18/h2-5,13H,6-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRHHONECMSDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5412033.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5412038.png)
![2-[3-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)phenyl]pyridine](/img/structure/B5412046.png)
![(5E)-1-butyl-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5412055.png)
![5-[4-(diethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5412058.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5412065.png)
![6-hydroxy-2-[2-(3-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5412067.png)
![1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-hydroxyphenyl)-2-phenylpropan-1-one](/img/structure/B5412070.png)

![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5412080.png)

![2-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5412111.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5412118.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5412124.png)
